Differential Lipophilicity (LogP) and Polar Surface Area (TPSA) Relative to Unsubstituted and N-Methyl Analogs
N-Ethylpiperidine-3-carboxamide (CAS 4138-28-7) exhibits a calculated partition coefficient (LogP) of 0.1221 and a topological polar surface area (TPSA) of 41.13 Ų . These physicochemical parameters represent a measurable intermediate point between the more hydrophilic unsubstituted piperidine-3-carboxamide and the more lipophilic N-propyl analog, providing a defined window for optimizing membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.1221 |
| Comparator Or Baseline | Unsubstituted piperidine-3-carboxamide: lower LogP; N-methylpiperidine-3-carboxamide: lower LogP; N-propylpiperidine-3-carboxamide: higher LogP |
| Quantified Difference | Incremental increase in LogP with ethyl vs. methyl substitution (class-level trend) |
| Conditions | Calculated property based on molecular structure (Leyan/Bidepharm vendor data) |
Why This Matters
Procurement of the N-ethyl variant enables access to a specific lipophilicity window that differs from both the more polar unsubstituted/methyl analogs and the more hydrophobic propyl/butyl analogs, directly impacting assay compatibility and cellular permeability profiles.
